
2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate is a chemical compound that belongs to the class of diazonium compounds. These compounds are known for their versatility in organic synthesis and their ability to participate in a variety of chemical reactions. The presence of the triethylgermyl group adds a unique aspect to this compound, making it of particular interest in the field of organometallic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate typically involves the reaction of a diazonium salt with a triethylgermyl-substituted alkene. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the stability of the diazonium group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful handling of diazonium salts, which are known to be sensitive and potentially hazardous. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the germanium atom.
Reduction: Reduction reactions can lead to the formation of germyl-substituted alkenes.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to prevent the decomposition of the diazonium group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of organogermanium compounds.
Applications De Recherche Scientifique
2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organogermanium compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate involves the interaction of the diazonium group with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The triethylgermyl group can also participate in coordination chemistry, interacting with metal centers and influencing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate: Similar in structure but with an ethoxy group instead of a methoxy group.
2-Diazonio-1-methoxy-2-(triethylsilyl)ethen-1-olate: Contains a triethylsilyl group instead of a triethylgermyl group.
Uniqueness
The presence of the triethylgermyl group in 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate makes it unique compared to its analogs
Propriétés
Numéro CAS |
58393-54-7 |
|---|---|
Formule moléculaire |
C9H18GeN2O2 |
Poids moléculaire |
258.88 g/mol |
Nom IUPAC |
methyl 2-diazo-2-triethylgermylacetate |
InChI |
InChI=1S/C9H18GeN2O2/c1-5-10(6-2,7-3)8(12-11)9(13)14-4/h5-7H2,1-4H3 |
Clé InChI |
DDBOINWNSDIIOZ-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(CC)C(=[N+]=[N-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


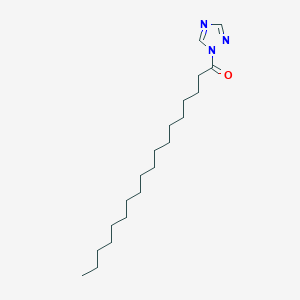
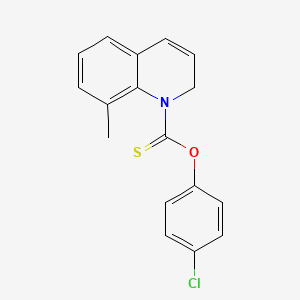
![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)
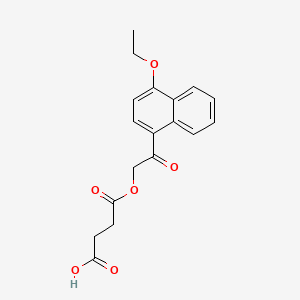
![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)
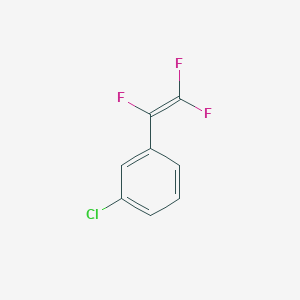

![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)
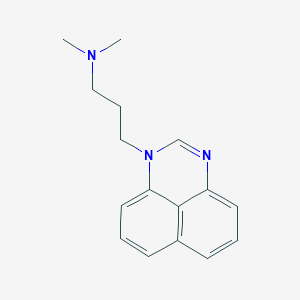
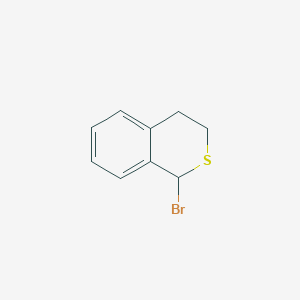
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)

![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)

